REACTION_CXSMILES
|
CN(C)C=O.Br[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][CH2:14][C:15]1([CH2:19][CH3:20])[CH2:18][O:17][CH2:16]1.[OH:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH2:19]([C:15]1([CH2:14][O:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][O:21][C:22]2[CH:30]=[CH:29][C:25]([C:26]([OH:28])=[O:27])=[CH:24][CH:23]=2)[CH2:18][O:17][CH2:16]1)[CH3:20] |f:3.4.5|
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Name
|
|
Quantity
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3 L
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
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BrCCCCCCOCC1(COC1)CC
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Name
|
|
Quantity
|
297 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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490 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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4 L
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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it was extracted with toluene 4 L
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off
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Type
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ADDITION
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Details
|
Sodium hydroxide 200 g, water 1 L and ethanol 2.5 L were added to the resulting residue
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Type
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TEMPERATURE
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Details
|
refluxed for 4 hours
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Duration
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4 h
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Type
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DISTILLATION
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Details
|
Ethanol (1 L) was distilled off at atmospheric pressure
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Type
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CUSTOM
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Details
|
to obtain a slurry
|
Type
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FILTRATION
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Details
|
The slurry was filtered
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(COC1)COCCCCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |